Cas no 432020-70-7 (2-Bromo-4-formyl-6-methoxyphenyl benzoate)

2-Bromo-4-formyl-6-methoxyphenyl benzoate is a brominated and formylated phenyl benzoate derivative, characterized by its reactive aldehyde and methoxy functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex aromatic systems and pharmaceutical scaffolds. The presence of both electron-withdrawing (bromo, formyl) and electron-donating (methoxy) substituents enhances its utility in regioselective reactions, such as cross-coupling or nucleophilic substitutions. Its crystalline solid form and well-defined structure facilitate precise handling in research applications. Suitable for use in medicinal chemistry and material science, this compound offers a balanced reactivity profile for constructing tailored molecular architectures.
2-Bromo-4-formyl-6-methoxyphenyl benzoate structure
432020-70-7 structure
Product name:2-Bromo-4-formyl-6-methoxyphenyl benzoate
CAS No:432020-70-7
MF:C15H11BrO4
MW:335.149443864822
MDL:MFCD02256532
CID:3057938
PubChem ID:958139

2-Bromo-4-formyl-6-methoxyphenyl benzoate Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-formyl-6-methoxyphenyl benzoate
    • 432020-70-7
    • BBL024045
    • STK346609
    • SR-01000242478-1
    • HSA02070
    • SR-01000242478
    • AKOS000290837
    • CS-0302561
    • EN300-227986
    • (2-bromo-4-formyl-6-methoxyphenyl) benzoate
    • VS-07621
    • ALBB-034932
    • Z57487450
    • benzaldehyde, 4-(benzoyloxy)-3-bromo-5-methoxy-
    • MDL: MFCD02256532
    • Inchi: InChI=1S/C15H11BrO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3
    • InChI Key: YYHNZFBLHBENOG-UHFFFAOYSA-N
    • SMILES: COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)Br)C=O

Computed Properties

  • Exact Mass: 333.98407Da
  • Monoisotopic Mass: 333.98407Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 503.9±50.0 °C at 760 mmHg
  • Flash Point: 258.5±30.1 °C
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

2-Bromo-4-formyl-6-methoxyphenyl benzoate Security Information

2-Bromo-4-formyl-6-methoxyphenyl benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-227986-2.5g
2-bromo-4-formyl-6-methoxyphenyl benzoate
432020-70-7 95%
2.5g
$672.0 2024-06-20
Enamine
EN300-227986-5.0g
2-bromo-4-formyl-6-methoxyphenyl benzoate
432020-70-7 95%
5.0g
$1013.0 2024-06-20
Enamine
EN300-227986-5g
2-bromo-4-formyl-6-methoxyphenyl benzoate
432020-70-7 95%
5g
$1013.0 2023-09-15
Enamine
EN300-227986-10g
2-bromo-4-formyl-6-methoxyphenyl benzoate
432020-70-7 95%
10g
$1696.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373231-2.5g
2-Bromo-4-formyl-6-methoxyphenyl benzoate
432020-70-7 98%
2.5g
¥15724.00 2024-05-13
A2B Chem LLC
AJ11059-500mg
2-bromo-4-formyl-6-methoxyphenyl benzoate
432020-70-7 95%
500mg
$384.00 2024-04-20
Enamine
EN300-227986-0.5g
2-bromo-4-formyl-6-methoxyphenyl benzoate
432020-70-7 95%
0.5g
$364.0 2024-06-20
Enamine
EN300-227986-0.25g
2-bromo-4-formyl-6-methoxyphenyl benzoate
432020-70-7 95%
0.25g
$231.0 2024-06-20
Enamine
EN300-227986-1g
2-bromo-4-formyl-6-methoxyphenyl benzoate
432020-70-7 95%
1g
$467.0 2023-09-15
1PlusChem
1P00JJLF-1g
2-bromo-4-formyl-6-methoxyphenyl benzoate
432020-70-7 95%
1g
$640.00 2023-12-17

Additional information on 2-Bromo-4-formyl-6-methoxyphenyl benzoate

Introduction to 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS No. 432020-70-7)

2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS No. 432020-70-7) is a unique organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its complex molecular structure, which includes a bromine atom, a formyl group, and a methoxy substituent on a phenyl ring, all attached to a benzoate moiety. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic pathways and applications.

The bromine atom in the compound serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex molecules where selective functionalization is required. The formyl group provides a reactive carbonyl functionality that can undergo various transformations such as reduction to an alcohol, oxidation to a carboxylic acid, or condensation reactions to form imines or hydrazones. The methoxy substituent introduces electron-donating effects, which can influence the reactivity and stability of the molecule in different chemical environments.

The benzoate moiety adds aromatic character to the molecule, contributing to its overall stability and solubility properties. This structural feature is advantageous in the development of pharmaceuticals, where aromatic compounds often exhibit enhanced bioavailability and metabolic stability. The combination of these functional groups makes 2-Bromo-4-formyl-6-methoxyphenyl benzoate a versatile building block for the synthesis of biologically active molecules and advanced materials.

Recent research has highlighted the potential applications of 2-Bromo-4-formyl-6-methoxyphenyl benzoate in the development of new therapeutic agents. For instance, studies have shown that compounds with similar structural features exhibit anti-inflammatory and anti-cancer activities. In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of 2-Bromo-4-formyl-6-methoxyphenyl benzoate and evaluated their biological activities. The results demonstrated that certain derivatives showed potent inhibition of cancer cell proliferation and reduced inflammation in vitro.

In addition to its medicinal applications, 2-Bromo-4-formyl-6-methoxyphenyl benzoate has been explored for its potential use in materials science. Its unique electronic properties make it suitable for the development of organic semiconductors and optoelectronic devices. A recent study published in Advanced Materials reported the synthesis of polymer-based materials incorporating 2-Bromo-4-formyl-6-methoxyphenyl benzoate units. These materials exhibited excellent charge transport properties and were used to fabricate high-performance organic field-effect transistors (OFETs).

The synthetic accessibility of 2-Bromo-4-formyl-6-methoxyphenyl benzoate has also been improved through recent advancements in catalytic methods. Transition-metal-catalyzed cross-coupling reactions have been particularly effective in synthesizing this compound from readily available starting materials. For example, palladium-catalyzed Suzuki coupling reactions have been used to introduce aryl substituents onto the brominated phenyl ring, providing a versatile route to access a wide range of derivatives.

In conclusion, 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS No. 432020-70-7) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups makes it an attractive intermediate for the synthesis of biologically active molecules and advanced materials. Ongoing research continues to uncover new applications and synthetic strategies for this compound, further solidifying its importance in modern chemical research.

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